molecular formula C9H10FNO2 B1310463 N-(3-Fluoro-4-methoxyphenyl)acetamide CAS No. 452-15-3

N-(3-Fluoro-4-methoxyphenyl)acetamide

Cat. No.: B1310463
CAS No.: 452-15-3
M. Wt: 183.18 g/mol
InChI Key: AZFVYVOCDNNSKZ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10FNO2. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-fluoro-4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-4-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Fluoro-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Difluoro-2-methoxyphenyl)acetamide: Similar in structure but with an additional fluorine atom.

    2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Contains chlorine atoms instead of fluorine

Uniqueness

N-(3-Fluoro-4-methoxyphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

N-(3-Fluoro-4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a fluoro and a methoxy group attached to the aromatic ring, which influences its biological activity. The presence of these substituents enhances lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The mechanism of action for this compound involves:

  • Binding Affinity : The compound interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial actions.
  • Protein Kinase Modulation : Preliminary studies indicate that this compound may inhibit protein kinases, which play a vital role in regulating cellular processes like proliferation and apoptosis .

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Studies have shown that derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, it has demonstrated activity against prostate carcinoma (PC3) cells with varying IC50 values depending on structural modifications .
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation through the modulation of specific inflammatory pathways.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various contexts:

  • Cytotoxicity Studies : In a comparative analysis, compounds similar to this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the aromatic ring significantly influenced their potency .
  • Antimicrobial Testing : A study assessing the bactericidal activity revealed that at a concentration of 0.4%, this compound effectively inhibited the growth of Fusarium oxysporum, demonstrating its potential as an antifungal agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-(3-Fluoro-4-hydroxyphenyl)acetamideHydroxy group instead of methoxyAntitumor activity
N-(3,4-Difluoro-2-methoxyphenyl)acetamideAdditional fluorine atomEnhanced anticancer properties
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamideChlorine substitutionsAntimicrobial effects

This table illustrates how variations in chemical structure can lead to different biological activities, highlighting the significance of substituent choice in drug design.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFVYVOCDNNSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-methoxyaniline (1.15 g, 8.15 mmol) in dry CH2Cl2 (81 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer were added DIEA (5.4 mL, 32.7 mmol), DMAP (221 mg, 1.81 mmol) and acetic anhydride (4.4 mL, 46.5 mmol) and the mixture was stirred overnight at RT. The solution was washed with brine (10 mL), dried over Na2SO4, filtered and concentrated at 40° C. under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 50:50) gave N-(3-fluoro-4-methoxyphenyl)acetamide SMA 44032 as a brown solid (1.08 g, 72% yield).
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1.15 g
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5.4 mL
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4.4 mL
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221 mg
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72%

Synthesis routes and methods III

Procedure details

A mixture of 3-fluoro-4-methoxyaniline (56.4 g; 400 mmol) and triethylamine (56 ml; 400 mmol) in dichloromethane (400 ml) is cooled down using an ice bath. Acetic anhydride (57 ml; 600 mmol) is added dropwise and the reaction mixture is agitated for 3 hours at ambient temperature. The reaction medium is then washed successively with water, with an aqueous solution of 10% sodium bicarbonate then with an aqueous solution saturated in sodium chloride. The organic fraction is dried over sodium sulphate and concentrated under reduced pressure. The residue is recrystallized from an ethyl acetate/pentane mixture in order to produce 66.5 g (91%) of a white solid, m.p. 120° C.
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56.4 g
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56 mL
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400 mL
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57 mL
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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